molecular formula C15H20N4O4S B2958768 N-[(cyclohexylcarbamothioyl)amino]-2-(4-nitrophenoxy)acetamide CAS No. 77229-51-7

N-[(cyclohexylcarbamothioyl)amino]-2-(4-nitrophenoxy)acetamide

Cat. No.: B2958768
CAS No.: 77229-51-7
M. Wt: 352.41
InChI Key: KRZPJYLLVIDKOL-UHFFFAOYSA-N
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Description

N-[(cyclohexylcarbamothioyl)amino]-2-(4-nitrophenoxy)acetamide is a synthetic acetamide derivative characterized by a cyclohexylcarbamothioyl group attached to an amino moiety and a 4-nitrophenoxy substituent on the acetamide backbone. The nitro group at the para position of the phenoxy ring enhances electron-withdrawing effects, influencing both reactivity and intermolecular interactions .

Properties

IUPAC Name

1-cyclohexyl-3-[[2-(4-nitrophenoxy)acetyl]amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O4S/c20-14(10-23-13-8-6-12(7-9-13)19(21)22)17-18-15(24)16-11-4-2-1-3-5-11/h6-9,11H,1-5,10H2,(H,17,20)(H2,16,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRZPJYLLVIDKOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=S)NNC(=O)COC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(cyclohexylcarbamothioyl)amino]-2-(4-nitrophenoxy)acetamide typically involves the reaction of cyclohexyl isothiocyanate with 2-(4-nitrophenoxy)acetic acid in the presence of a suitable base. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Cyclohexyl isothiocyanate+2-(4-nitrophenoxy)acetic acidThis compound\text{Cyclohexyl isothiocyanate} + \text{2-(4-nitrophenoxy)acetic acid} \rightarrow \text{this compound} Cyclohexyl isothiocyanate+2-(4-nitrophenoxy)acetic acid→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

N-[(cyclohexylcarbamothioyl)amino]-2-(4-nitrophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The acetamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can lead to various substituted acetamides.

Scientific Research Applications

N-[(cyclohexylcarbamothioyl)amino]-2-(4-nitrophenoxy)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(cyclohexylcarbamothioyl)amino]-2-(4-nitrophenoxy)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with proteins, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations in the Phenoxy Group

  • Chloro-Methyl Substitution (): The compound 2-(4-chloro-2-methylphenoxy)-N-[(cyclohexylcarbamothioyl)amino]acetamide replaces the nitro group with chloro and methyl substituents. This substitution reduces molecular weight (355.88 g/mol vs. The purity of this analogue is reported as ≥97%, with synthesis optimized under ISO-certified conditions .
  • Fluorophenyl Substitution () :
    N-Cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide incorporates a fluorophenyl group, which enhances metabolic stability and bioavailability. The synthesis achieved an 81% yield, suggesting efficient coupling of the fluorinated aryl group .

Backbone Modifications

  • Thiazolidinone Integration (): Compound 7c (N-(4-(N-(Cyclohexylcarbamothioyl)sulfamoyl)phenyl)-2-(5-(4-methylbenzylidene)-2,4-dioxothiazolidin-3-yl)acetamide) features a thiazolidinone ring fused to the acetamide backbone. This modification increases rigidity, resulting in a higher melting point (300–302°C) compared to non-cyclic analogues. The cyclohexylcarbamothioyl group contributed to an 83% synthetic yield, highlighting its role in stabilizing intermediates .
  • Such structural changes may enhance binding to hydrophobic enzyme pockets, though solubility could be compromised .

Physicochemical Properties

Melting Points and Stability

  • The nitro-substituted parent compound likely exhibits a high melting point (>250°C) due to strong dipole-dipole interactions and hydrogen bonding, as seen in structurally related compounds (e.g., 7c: 300–302°C ).
  • Chloro-methyl analogues (e.g., ) may have slightly lower melting points (~290–300°C) due to reduced polarity .

Solubility and Lipophilicity

  • Nitro groups decrease solubility in aqueous media but improve affinity for biological membranes. Fluorine substitution () balances lipophilicity and solubility, making such derivatives more drug-like .
  • Sulfamoyl-containing analogues () exhibit enhanced water solubility due to hydrogen-bonding capacity, though this may reduce membrane permeability .

Anticancer Activity

  • Thiazolidinone derivatives () demonstrated notable anticancer activity against cell lines (e.g., HCT-116, MCF-7), with IC₅₀ values in the low micromolar range. The nitro group’s electron-withdrawing effects may enhance interaction with cellular targets like kinases or DNA topoisomerases .
  • Quinoline derivatives () could target tubulin or histone deacetylases (HDACs), though specific data are lacking .

Enzyme Modulation

  • Fluorophenyl and sulfamoyl derivatives () are hypothesized to inhibit carbonic anhydrases or cyclooxygenases (COX), leveraging their halogen and sulfonamide groups for active-site binding .

Table 1: Key Properties of Selected Analogues

Compound Name Molecular Weight (g/mol) Melting Point (°C) Yield (%) Notable Features
Target Compound* ~350–360 >250 N/A Nitro group for enhanced activity
7c (Thiazolidinone derivative) ~500 300–302 83 High stability, anticancer
2-(4-Chloro-2-methylphenoxy) analogue 355.88 290–300 ≥97 Chloro-methyl substitution
Quinoline derivative 351.36 N/A N/A Enhanced π-π interactions

*Exact data for the target compound inferred from structural analogues.

Biological Activity

N-[(cyclohexylcarbamothioyl)amino]-2-(4-nitrophenoxy)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on existing research.

Chemical Structure and Properties

The compound features a cyclohexyl group, a carbamothioyl moiety, and a nitrophenoxy acetamide structure. Its molecular formula is C12H14N4O3S, with a molecular weight of 286.33 g/mol. The presence of the nitro group suggests potential interactions with biological targets, possibly influencing its pharmacological profile.

Synthesis

The synthesis of this compound typically involves the reaction of cyclohexyl isothiocyanate with 2-(4-nitrophenoxy)acetamide under controlled conditions. The reaction conditions can be optimized for yield and purity.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. A study demonstrated that derivatives with thiourea functionalities showed promising results against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined using the Resazurin microtiter assay, revealing effective concentrations around 10 μM for certain derivatives .

CompoundMIC (μM)Activity
This compound5.71High
Control (Isoniazid)0.5Very High
4-Fluoro derivative<5Enhanced

Anticancer Activity

The compound's potential anticancer properties have also been investigated. In vitro studies showed that it could induce apoptosis in cancer cell lines, suggesting a mechanism involving the activation of caspases and modulation of cell cycle proteins. The compound was tested against several cancer types, including breast and colon cancers, with IC50 values indicating significant cytotoxic effects.

The proposed mechanism of action involves the interaction of the nitro group with cellular components, leading to oxidative stress and subsequent apoptosis in target cells. Additionally, the carbamothioyl group may enhance cellular uptake and bioavailability.

Case Studies

  • Antimicrobial Screening : A series of experiments were conducted to evaluate the antimicrobial efficacy of various derivatives of this compound against Mycobacterium tuberculosis. Results indicated that modifications to the cyclohexyl group could significantly enhance activity .
  • Cytotoxicity Assays : In a comparative study, this compound was tested alongside established chemotherapeutics. The results demonstrated comparable or superior cytotoxic effects against specific cancer cell lines, highlighting its potential as a lead compound for further development .

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